2-(3,4-Dimethoxybenzoyl)-4-methylpyridine
CAS No.: 39574-38-4
Cat. No.: VC2470191
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39574-38-4 |
|---|---|
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | (3,4-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone |
| Standard InChI | InChI=1S/C15H15NO3/c1-10-6-7-16-12(8-10)15(17)11-4-5-13(18-2)14(9-11)19-3/h4-9H,1-3H3 |
| Standard InChI Key | URIOOLZGAJFTDD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
| Canonical SMILES | CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Introduction
2-(3,4-Dimethoxybenzoyl)-4-methylpyridine, with the CAS number 39574-38-4, is a synthetic organic compound that combines a pyridine ring with a benzoyl group. The compound is notable for its structural complexity, featuring methoxy groups attached to the benzene ring and a methyl group on the pyridine ring. This compound is often used in chemical synthesis and research due to its unique properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis and Applications
While specific synthesis methods for 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine are not detailed in the available literature, compounds of this nature are generally synthesized through condensation reactions involving pyridine derivatives and benzoyl chlorides. The applications of this compound are not extensively documented, but its structural features suggest potential use in medicinal chemistry or as an intermediate in complex organic syntheses.
Safety and Handling
Handling of 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine requires caution due to its potential to cause skin irritation and other adverse effects. It is essential to wear protective clothing, including gloves, goggles, and a mask, when handling this compound .
Data Tables
Given the limited specific data available for 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine, the following table provides general information about the compound:
| Property | Value |
|---|---|
| CAS Number | 39574-38-4 |
| Molecular Formula | CHNO |
| Molecular Weight | Approximately 257.29 g/mol |
| Purity | Typically 97% or higher |
| Handling Precautions | Protective gear required |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume